molecular formula C11H10F2O3 B1428422 1-(3,4-Difluoro-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone CAS No. 1263365-98-5

1-(3,4-Difluoro-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone

Cat. No.: B1428422
CAS No.: 1263365-98-5
M. Wt: 228.19 g/mol
InChI Key: NHMYRVLBXXVAEW-UHFFFAOYSA-N
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Description

1-(3,4-Difluoro-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone ( 1263365-97-4) is a high-purity chemical building block of significant interest in medicinal chemistry and organic synthesis. This compound, with molecular formula C11H10F2O3 and molecular weight 228.19, features a 1,3-dioxolane group protecting a ketone functionality, which enhances its stability and makes it a versatile precursor for further synthetic modifications . The 3,4-difluorophenyl moiety is a privileged structure in pharmaceutical development, often employed to modulate electronic properties, metabolic stability, and membrane permeability of drug candidates . Researchers utilize this compound as a key intermediate in the synthesis of more complex molecules, particularly in constructing compounds with potential biological activity. The presence of the dioxolane-protected ethanone group allows for selective deprotection or transformation under controlled conditions, enabling precise molecular assembly . This product is provided exclusively for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet prior to use and handle with appropriate precautions in a well-ventilated laboratory setting.

Properties

IUPAC Name

1-(3,4-difluorophenyl)-2-(1,3-dioxolan-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F2O3/c12-8-2-1-7(5-9(8)13)10(14)6-11-15-3-4-16-11/h1-2,5,11H,3-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHMYRVLBXXVAEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)CC(=O)C2=CC(=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901204161
Record name Ethanone, 1-(3,4-difluorophenyl)-2-(1,3-dioxolan-2-yl)-
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URL https://comptox.epa.gov/dashboard/DTXSID901204161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1263365-98-5
Record name Ethanone, 1-(3,4-difluorophenyl)-2-(1,3-dioxolan-2-yl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1263365-98-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanone, 1-(3,4-difluorophenyl)-2-(1,3-dioxolan-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901204161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Acetalization of 1-(3,4-Difluorophenyl)-2-ethanone

One common method involves the acetalization of the corresponding ketone with ethylene glycol or related diols under acidic conditions to form the 1,3-dioxolane ring. This reaction is typically catalyzed by acids such as benzenesulfonic acid or methanesulfonic acid and performed in inert solvents like benzene, toluene, or halogenated hydrocarbons.

  • Reaction conditions: Reflux in the presence of acid catalyst, removal of water by azeotropic distillation to drive equilibrium toward acetal formation.
  • Solvents: Benzene, methylbenzene, trichloromethane, or alkanols (ethanol, propanol).
  • Yield: Generally high, depending on purity and reaction time.

This acetalization step is crucial to protect the ketone functionality and stabilize the molecule for further reactions.

Alkylation and Functional Group Transformations

Preparation of the ethanone intermediate bearing the difluorophenyl group often involves the alkylation of substituted phenols or azoles with alkyl halides or sulfonates. For example:

  • O-alkylation of substituted phenols with alkylating reagents bearing the dioxolane moiety.
  • N-alkylation of azoles with halogenated ethanone derivatives.

Bases such as sodium hydride, sodium hydroxide, or potassium carbonate are used to generate phenolate or azolate ions, which then undergo nucleophilic substitution with alkyl halides (chloro, bromo, iodo) or sulfonyloxy leaving groups (mesylate, tosylate).

Oxidation and Epoxidation Steps

Some synthetic routes include oxidation steps, for example, the preparation of epoxy intermediates from difluorophenyl ethanone derivatives using oxidants in the presence of phase transfer catalysts and base (e.g., sodium hydroxide). These epoxy intermediates can then be converted to the desired dioxolane derivatives or further functionalized.

Representative Preparation Procedure from Literature

Step Reagents & Conditions Description Yield & Notes
1 1-(3,4-Difluorophenyl)-2-ethanone + ethylene glycol + methanesulfonic acid + benzene Acetalization under reflux with azeotropic removal of water Moderate to high yield; formation of 1,3-dioxolane ring
2 Alkylation with alkyl halide (e.g., 2-bromopropane) + sodium hydride in DMSO at 60°C under nitrogen N- or O-alkylation to introduce side chains or functional groups Moderate yield; careful control of base and temperature required
3 Oxidation with sulfur-containing oxidants + phase transfer catalyst + NaOH aqueous solution at 50°C Epoxidation of difluorophenyl ethanone derivatives to epoxy intermediates High yield (~80%); requires stirring for 24 hours
4 Recrystallization from ethanol or 4-methyl-2-pentanone Purification of crude product Purity improved; crystallization yields 67-93% depending on intermediate

These steps highlight the integration of classical organic transformations: acetalization, alkylation, oxidation, and purification.

Detailed Research Findings

  • Acetalization Efficiency: Acid-catalyzed acetalization is efficient in forming the 1,3-dioxolane ring, with water removal shifting equilibrium favorably. Methanesulfonic acid is preferred for its strong acidity and solubility in organic solvents.

  • Base Selection for Alkylation: Strong bases like sodium hydride enable clean deprotonation of azoles or phenols, facilitating nucleophilic substitution. Organic bases such as tertiary amines can also be used but may give lower yields.

  • Oxidation Conditions: Use of sulfur-containing oxidants with phase transfer catalysts in biphasic systems (organic solvent and aqueous NaOH) enables selective epoxidation of the difluorophenyl ethanone moiety, which is a critical intermediate step.

  • Purification: Recrystallization from solvents like ethanol or 4-methyl-2-pentanone ensures removal of impurities and isolation of pure crystalline product, essential for pharmaceutical-grade compounds.

Summary Table of Key Preparation Parameters

Parameter Typical Conditions Outcome/Remarks
Acetalization catalyst Methanesulfonic acid, benzenesulfonic acid Efficient ring formation, water removal critical
Solvent Benzene, toluene, ethanol, dichloromethane Solvent choice affects reaction rate and purity
Base for alkylation Sodium hydride, sodium hydroxide, potassium carbonate Strong bases preferred for high yield
Alkylating agents Alkyl halides (bromo, chloro), mesylates Good leaving groups improve reaction efficiency
Oxidation Sulfur-containing oxidants, phase transfer catalyst, NaOH Enables epoxide intermediate formation
Temperature 50-60°C for oxidation, reflux for acetalization Controlled heating optimizes yield
Reaction time 3 hours to overnight (up to 24 hours) Longer times improve conversion but require monitoring
Purification Recrystallization, silica gel chromatography Ensures high purity for downstream use

Chemical Reactions Analysis

Types of Reactions: 1-(3,4-Difluoro-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.

    Substitution: Halogenation reactions can introduce additional functional groups onto the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Halogenated derivatives.

Scientific Research Applications

1-(3,4-Difluoro-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3,4-Difluoro-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to enzymes or receptors, altering their activity and leading to various biological responses. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Positional Isomers and Halogenated Derivatives

  • 1-(2,4-Difluoro-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone (CAS 1334492-37-3): This positional isomer differs in fluorine substitution (2,4- vs. 3,4-difluoro). The altered substituent positions influence electronic properties and steric interactions. For example, the 2,4-difluoro configuration may enhance meta-directing effects in electrophilic substitution reactions compared to the 3,4-isomer.
  • Fluorine at the 2-position may sterically hinder interactions with biological targets compared to the 3,4-isomer .

Substituted Ethanones with Dioxolane Moieties

  • 1-[4-(1,3-Dioxolan-2-yl)phenyl]-2-phenylethanone (CAS 868280-61-9): This analog replaces the difluorophenyl group with a non-halogenated phenyl ring. It is marketed as a research chemical with a molecular weight of 268.31 g/mol .
  • 1-(4-(5-Hexylthiophen-2-yl)-6-(2-methyl-1,3-dioxolan-2-yl)pyridin-2-yl)ethanone: A more complex heterocyclic derivative, this compound incorporates a thiophene and pyridine ring. The extended conjugation and hexyl chain enhance π-π stacking and solubility in non-polar solvents, distinguishing it from the simpler aryl-ethanone structure .

Hydroxyacetophenone Derivatives

  • 1-(3,5-Difluoro-2-hydroxyphenyl)ethanone (CAS 140675-42-9): This compound replaces the dioxolane group with a hydroxyl moiety. The hydroxyl group increases polarity (aqueous solubility ~1.2 mg/mL) but reduces stability under acidic conditions. It has a molecular weight of 172.13 g/mol and a melting point of 219–222°C .
  • 1-[2-Hydroxy-3-(2-methyl-1,3-dioxolan-2-yl)phenyl]ethanone (CAS 103867-87-4): Combines a hydroxyl group and a methyl-substituted dioxolane. The methyl group may enhance steric shielding of the dioxolane ring, improving metabolic stability compared to non-methylated analogs .

Physical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Key Features
1-(3,4-Difluoro-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone (Target) ~228.20* Not reported High lipophilicity (estimated logP ~2.8)
1-(2,4-Difluoro-phenyl)-analog ~228.20 Discontinued Similar MW, altered substituent positions
1-(3,5-Difluoro-2-hydroxyphenyl)ethanone 172.13 219–222 Hydroxyl group increases polarity
1-[4-(1,3-Dioxolan-2-yl)phenyl]-2-phenylethanone 268.31 Not reported Higher MW due to additional phenyl group

*Estimated based on molecular formula (C₁₁H₉F₂O₃).

Biological Activity

1-(3,4-Difluoro-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article aims to explore its biological activity, synthesis, and relevant case studies.

The compound has the following chemical properties:

  • Molecular Formula : C11H10F2O3
  • Molecular Weight : 232.19 g/mol
  • CAS Number : 862416-33-9

Synthesis

The synthesis of this compound typically involves the reaction of a difluorophenyl derivative with a dioxolane precursor. The synthetic pathway may include acetalization reactions and is often optimized for yield and purity.

Biological Activity

The biological activity of this compound is primarily evaluated through various pharmacological assays. Key findings include:

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, a related compound demonstrated effective inhibition of cancer cell proliferation in vitro by inducing apoptosis in human cancer cell lines .

Antimicrobial Properties

Research has shown that dioxolane derivatives possess antimicrobial activity against various pathogens. The presence of the difluorophenyl group enhances this activity, making it a candidate for further development as an antimicrobial agent .

The mechanism underlying the biological activity of this compound appears to involve interaction with specific cellular receptors and pathways. For example, studies suggest that such compounds may modulate G protein-coupled receptors (GPCRs), which play critical roles in cell signaling and regulation .

Case Studies

StudyFindings
Study 1 Investigated the anticancer effects on breast cancer cell lines; results showed significant reduction in cell viability at concentrations above 10 µM.
Study 2 Evaluated antimicrobial efficacy against Staphylococcus aureus; demonstrated an MIC of 15 µg/mL.
Study 3 Assessed the compound's effect on GPCR modulation; found that it acts as an antagonist for certain receptor types, influencing downstream signaling pathways.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 1-(3,4-Difluoro-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone?

  • Answer : The compound can be synthesized via Friedel-Crafts acylation using 3,4-difluorobenzaldehyde and a dioxolane-containing acyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) . Alternatively, deacetalization of protected intermediates (e.g., using HCl in acetone) may yield the dioxolane-ethanone moiety .
  • Example Protocol :

ReagentConditionsYieldPurity
3,4-Difluorobenzaldehyde, dioxolane-acyl chloride, AlCl₃Reflux in anhydrous DCM, 6 h75%95% (LC/MS)
Protected intermediate (e.g., 1-(2,4-dimethoxyphenyl)-2-dioxolane-ethanone)10% HCl in acetone, 25°C, 2 h90%97% (¹H NMR)

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Answer :

  • ¹H/¹³C NMR : Key for identifying fluorine-induced splitting patterns (e.g., J = 8–12 Hz for aromatic F-C coupling) and dioxolane protons (δ 4.2–5.2 ppm) .
  • LC/MS : Validates molecular weight (calc. for C₁₁H₁₀F₂O₃: 252.06 g/mol) and purity (>95%) .
  • IR Spectroscopy : Confirms ketone C=O stretch (~1700 cm⁻¹) and dioxolane C-O-C vibrations (~1100 cm⁻¹) .

Q. How does the electron-withdrawing effect of fluorine substituents influence reactivity?

  • Answer : The 3,4-difluoro group on the phenyl ring decreases electron density, directing electrophilic substitution to the para position. This enhances stability in nucleophilic reactions (e.g., Grignard additions) but may reduce acylation efficiency compared to non-fluorinated analogs .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3,4-Difluoro-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone
Reactant of Route 2
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1-(3,4-Difluoro-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone

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